molecular formula C8H12OS B13085209 3-(5-Methylthiophen-3-yl)propan-1-ol

3-(5-Methylthiophen-3-yl)propan-1-ol

Cat. No.: B13085209
M. Wt: 156.25 g/mol
InChI Key: PCSACDMDUDEWAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-3-yl)propan-1-ol typically involves the reaction of 5-methylthiophene with propanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C). The mixture is usually heated under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Methylthiophen-3-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenepropanol: Similar structure but lacks the methyl group on the thiophene ring.

    5-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a propanol group.

    2,5-Dimethylthiophene: Contains two methyl groups on the thiophene ring.

Uniqueness

3-(5-Methylthiophen-3-yl)propan-1-ol is unique due to the presence of both a methyl group on the thiophene ring and a propanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

3-(5-methylthiophen-3-yl)propan-1-ol

InChI

InChI=1S/C8H12OS/c1-7-5-8(6-10-7)3-2-4-9/h5-6,9H,2-4H2,1H3

InChI Key

PCSACDMDUDEWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CCCO

Origin of Product

United States

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